molecular formula C14H16N2O2 B12374146 eeAChE/eqBuChE-IN-1

eeAChE/eqBuChE-IN-1

Cat. No.: B12374146
M. Wt: 244.29 g/mol
InChI Key: SHKIQFQVGNQOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

eeAChE/eqBuChE-IN-1 is a cholinesterase inhibitor developed for neurological disease research, particularly for the study of Alzheimer's disease pathomechanisms. Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. In Alzheimer's disease, a progressive loss of cholinergic neurons leads to decreased acetylcholine levels. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for hydrolyzing acetylcholine, this compound is intended to boost cholinergic neurotransmission, potentially ameliorating cognitive deficits. The compound is believed to act as a reversible inhibitor, binding to the catalytic site of the enzymes. Butyrylcholinesterase activity is known to increase in the later stages of Alzheimer's disease, making dual AChE/BuChE inhibition a promising research strategy. This product is intended for in vitro and in vivo research applications to further explore these mechanisms. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

quinolin-5-yl N,N-diethylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-9-5-8-12-11(13)7-6-10-15-12/h5-10H,3-4H2,1-2H3

InChI Key

SHKIQFQVGNQOJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

In Vitro Enzymatic Inhibition Profiling of Eeache/eqbuche in 1

Methodological Approaches for Cholinesterase Inhibition Assays

The in vitro assessment of cholinesterase inhibition is a critical step in the discovery of new therapeutic agents. These assays provide fundamental data on the potency and selectivity of potential drug candidates.

Application of Ellman's Colorimetric Method for Cholinesterase Activity Determination

A widely adopted and robust method for determining cholinesterase activity is the colorimetric assay developed by Ellman and colleagues. semanticscholar.orgnih.govresearchgate.net This technique is frequently employed in a 96-well microplate format for high-throughput screening. nih.govjst.go.jp The principle of the assay involves the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as acetylthiocholine (B1193921) or butyrylthiocholine (B1199683), by the respective cholinesterase enzyme. nih.govjst.go.jp This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.govmdpi.com The product of this second reaction is 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion. nih.govnih.gov The intensity of the yellow color, which is directly proportional to the amount of TNB produced, is measured spectrophotometrically at a wavelength of approximately 405-412 nm. semanticscholar.orgjst.go.jpsemanticscholar.org The rate of color development provides a measure of the enzyme's activity. When an inhibitor is present, it reduces the rate of substrate hydrolysis, leading to a slower formation of the yellow product. nih.gov The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction. nih.gov

Selection of Enzyme Sources (EeAChE, EqBuChE) and Substrates (e.g., Acetylthiocholine Iodide, Butyrylthiocholine Iodide)

For in vitro cholinesterase inhibition studies, enzymes from various sources are utilized. Acetylcholinesterase derived from the electric eel (Electrophorus electricus), designated as EeAChE, and butyrylcholinesterase from equine serum, known as EqBuChE, are commonly selected. nih.govmdpi.com These enzymes are commercially available and serve as standard models for initial screening due to their structural and functional similarities to the corresponding human enzymes. nih.gov

The choice of substrate is specific to the enzyme being assayed. For the determination of AChE activity, acetylthiocholine iodide (ATCI) is the preferred substrate. nih.govmdpi.comsemanticscholar.org In contrast, for BuChE activity, butyrylthiocholine iodide (BTCI) is typically used. nih.govmdpi.comsemanticscholar.org These thiocholine-based substrates are ideal for use in the Ellman's assay due to their reaction with DTNB upon hydrolysis. nih.govjst.go.jp

Inhibitory Potency Evaluation of IN-1 and Analogues

The primary metric for quantifying the inhibitory potency of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Half-Maximal Inhibitory Concentration (IC50) Determination against EeAChE

The inhibitory activity of the hypothetical compound IN-1 against EeAChE was determined using the modified Ellman's method. The compound was tested at various concentrations to generate a dose-response curve, from which the IC50 value was calculated. For the purpose of this illustrative article, the IC50 value of IN-1 against EeAChE is presented in the table below.

Half-Maximal Inhibitory Concentration (IC50) Determination against EqBuChE

Similarly, the inhibitory potency of IN-1 against EqBuChE was evaluated. The IC50 value, representing the concentration of IN-1 that inhibits 50% of EqBuChE activity, was determined from the dose-response curve. The hypothetical IC50 value for IN-1 against EqBuChE is provided in the table below.

Comparative Analysis of Inhibitory Potency with Established Cholinesterase Inhibitors (e.g., Donepezil (B133215), Tacrine (B349632), Rivastigmine)

To contextualize the inhibitory potential of a novel compound, its potency is often compared to that of established, clinically used cholinesterase inhibitors such as donepezil, tacrine, and rivastigmine (B141). nih.govresearchgate.netmdpi.comportico.orgd-nb.info These reference compounds provide a benchmark for evaluating the efficacy of new chemical entities. nih.govnih.govtci-thaijo.org The table below presents a comparative analysis of the hypothetical IC50 values of IN-1 with those of donepezil, tacrine, and rivastigmine against both EeAChE and EqBuChE.

Enzymatic Selectivity Profiling for EeAChE vs. EqBuChE

The enzymatic selectivity of a cholinesterase inhibitor is a critical aspect of its pharmacological profile, defining its preferential action on either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The in vitro evaluation of EeAChE/EqBuChE-IN-1, also identified as compound 3F, was conducted using enzymes from common model sources: acetylcholinesterase from the Electric eel (Electrophorus electricus, EeAChE) and butyrylcholinesterase from equine serum (EqBuChE). researchgate.netnih.govmdpi.commdpi.comuevora.pt These assays are standard preliminary assessments in drug discovery to determine an inhibitor's potency and preference. researchgate.netresearchgate.net

Research has identified this compound as a reversible, dual inhibitor, demonstrating activity against both enzymes. medchemexpress.com The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For this compound, the IC₅₀ values were determined to be 1.3 µM against EeAChE and 0.81 µM against EqBuChE. medchemexpress.com This indicates that a lower concentration of the compound is needed to inhibit EqBuChE compared to EeAChE, suggesting a slight preference for EqBuChE. uevora.ptnih.govresearchgate.netresearchgate.net

To quantify the preferential inhibitory activity of a compound, the Selectivity Index (SI) is calculated. The SI is a ratio of the IC₅₀ values for the two enzymes. brieflands.com A common method for this calculation is the ratio of the IC₅₀ for AChE to the IC₅₀ for BuChE (SI = IC₅₀ AChE / IC₅₀ BuChE). mdpi.com Using this formula, an SI value greater than 1.0 indicates selectivity for BuChE, while a value less than 1.0 signifies selectivity for AChE. A value close to 1.0 suggests a dual-inhibition profile with little to no selectivity for either enzyme. researchgate.net

For this compound, the Selectivity Index is calculated as follows:

SI = IC₅₀ (EeAChE) / IC₅₀ (EqBuChE) = 1.3 µM / 0.81 µM ≈ 1.60

This SI value of approximately 1.60 indicates that this compound is a dual inhibitor with a slight selectivity towards EqBuChE. medchemexpress.comresearchgate.net

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Enzyme TargetIC₅₀ (µM)Selectivity Index (SI)Inhibition Profile
EeAChE1.3 medchemexpress.com1.60Dual Inhibitor medchemexpress.com
EqBuChE0.81 medchemexpress.com

The development of cholinesterase inhibitors has led to compounds with varying selectivity profiles, sparking discussion on the therapeutic advantages of selective versus dual inhibition. karger.com Selective AChE inhibitors are designed to primarily target AChE, the main enzyme responsible for acetylcholine (B1216132) hydrolysis in the healthy brain. heraldopenaccess.us

However, there are strong theoretical arguments for the benefits of dual inhibition of both AChE and BuChE. karger.com As neurodegenerative conditions like Alzheimer's disease progress, AChE activity tends to decrease while BuChE activity may increase, suggesting that BuChE plays a more significant role in acetylcholine regulation in the later stages of the disease. researchgate.net Therefore, agents that inhibit both enzymes may offer more sustained efficacy throughout the course of the disease. karger.com

Dual inhibitors, such as rivastigmine, have demonstrated clinical efficacy. tandfonline.com The ability to inhibit both cholinesterases could lead to a more substantial increase in acetylcholine levels in the brain compared to what can be achieved with an AChE-selective inhibitor alone. karger.com This broader mechanism of action may provide more comprehensive symptomatic relief. researchgate.netkarger.com The profile of this compound as a dual inhibitor aligns with this therapeutic strategy, which aims to modulate the activity of both key enzymes involved in acetylcholine metabolism. medchemexpress.com

Elucidation of Enzyme Inhibition Kinetics and Mechanism of Action

Kinetic Characterization of Cholinesterase Inhibition by EeAChE/EqBuChE-IN-1 and Analogues

Kinetic studies are crucial for understanding how an inhibitor affects the catalytic activity of an enzyme. frontiersin.org These analyses determine the mode of inhibition and the inhibitor's potency, providing a quantitative measure of its effectiveness.

The mechanism of enzyme inhibition can be determined through kinetic experiments, often employing methods like the Ellman assay to measure cholinesterase activity at various substrate and inhibitor concentrations. mdpi.comsemanticscholar.org Dual-binding site inhibitors, which can interact with both the catalytic and peripheral sites of the enzyme, frequently exhibit a mixed-type inhibition pattern. uq.edu.ausemanticscholar.orgresearchgate.net

In a mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex. frontiersin.org This mode of action is distinct from:

Competitive inhibition , where the inhibitor binds only to the active site of the free enzyme.

Non-competitive inhibition , where the inhibitor binds to an allosteric site on either the free enzyme or the ES complex.

Uncompetitive inhibition , where the inhibitor binds only to the ES complex. ucdavis.edu

Studies on various tacrine (B349632) analogues and other novel inhibitors have frequently reported mixed-type inhibition for both EeAChE and eqBuChE, confirming their interaction with multiple sites on the enzyme. semanticscholar.orgmdpi.comnih.govnih.gov For instance, kinetic analysis of certain semicarbazone derivatives revealed a mixed type of inhibition for EeAChE. semanticscholar.org Similarly, kinetic studies for some donepezil (B133215) analogues also suggest a mixed-type inhibition, indicating binding to both the peripheral and catalytic sites of the AChE enzyme. researchgate.net

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value signifies a more potent inhibitor. frontiersin.org This constant can be determined graphically from secondary plots derived from Lineweaver-Burk analyses, where the slopes of the primary plots are plotted against the inhibitor concentration. semanticscholar.orgresearchgate.net

For many dual-binding site inhibitors, Ki values are in the nanomolar to micromolar range, indicating strong binding. For example, kinetic studies of E2020, a potent AChE inhibitor, showed its inhibitor dissociation constants (KI) were one to two orders of magnitude lower than those of its analogues, indicating a much stronger inhibitory effect. nih.gov The table below presents representative inhibition data for some cholinesterase inhibitors against EeAChE and eqBuChE.

Table 1: Inhibition Constants (IC₅₀ and Kᵢ) for Representative Cholinesterase Inhibitors
CompoundEnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
Compound 10EeAChE3.02.8Mixed uq.edu.au
Compound 17EeAChE0.650.65Mixed uq.edu.au
Compound 4aEeAChE255.85N/AN/A tci-thaijo.org
Compound 4aeqBuChE8830.80N/AN/A tci-thaijo.org
Semicarbazone 3EeAChEN/A17.25Mixed semanticscholar.org
Semicarbazone 4EeAChEN/A13.90Mixed semanticscholar.org

Data in this table is illustrative and sourced from studies on various representative inhibitors.

The Lineweaver-Burk plot is a graphical method used to analyze enzyme kinetics. libretexts.org It linearizes the Michaelis-Menten equation by plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]). uw.edu This plot is invaluable for determining key kinetic parameters, such as the maximum velocity (Vmax) and the Michaelis constant (Km), and for distinguishing between different types of enzyme inhibition. libretexts.orguw.edu

In the presence of an inhibitor, the Lineweaver-Burk plot will change in a characteristic way depending on the inhibition type:

Competitive inhibition: The lines intersect at the y-axis (Vmax is unchanged, apparent Km increases). ucdavis.edu

Non-competitive inhibition: The lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged). ucdavis.eduresearchgate.net

Uncompetitive inhibition: The lines are parallel (both apparent Vmax and apparent Km decrease). ucdavis.edu

Mixed-type inhibition: The lines intersect in the second or third quadrant, to the left of the y-axis but not on the x-axis, indicating that both apparent Vmax and apparent Km are affected. semanticscholar.orgresearchgate.net

Kinetic studies for dual-binding site inhibitors frequently show plots where lines intersect to the left of the y-axis, a hallmark of mixed-type inhibition. semanticscholar.orgresearchgate.net

Molecular Basis of Enzyme-Inhibitor Interactions

Molecular docking and modeling studies provide critical insights into how an inhibitor binds to an enzyme at the atomic level. For cholinesterases, the active site is located within a deep and narrow gorge that contains two principal binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. frontiersin.orgtci-thaijo.orgkku.ac.th Dual-binding site inhibitors are designed to simultaneously interact with both of these sites. researchgate.netnih.govresearchgate.net

The CAS is responsible for the hydrolysis of acetylcholine (B1216132). frontiersin.org It contains the catalytic triad (B1167595) of amino acids (Ser, His, Glu) and key aromatic residues, such as Tryptophan (Trp86 in EeAChE), that stabilize the substrate's binding through cation-π interactions. frontiersin.orgmmsl.cz

Molecular docking studies of various inhibitors, such as tacrine analogues and other synthetic compounds, show that one part of the inhibitor molecule, often a benzyl (B1604629) or similar aromatic group, penetrates deep into the gorge to interact with CAS residues. tci-thaijo.orgkku.ac.th For example, studies on a ferulic acid derivative (compound 4a) showed its benzyl ring forming π-π and π-cation interactions with Trp86 and His447 in the CAS of EeAChE. tci-thaijo.orgkku.ac.th These interactions anchor the inhibitor to the catalytic machinery, directly impeding substrate hydrolysis.

The PAS is located at the rim of the active site gorge and is involved in the initial recognition and guidance of substrates into the gorge. frontiersin.orgnih.gov Key residues in the PAS include Trp286 and Tyr341 (in EeAChE). researchgate.netkku.ac.th Inhibitors that also bind to the PAS can effectively block the entrance to the gorge, preventing the substrate from reaching the catalytic site. nih.govresearchgate.net

For dual-binding site inhibitors, a second functional moiety of the molecule typically interacts with the PAS. kku.ac.th Docking studies of compound 4a, for instance, revealed a π-π interaction between its cinnamamide (B152044) moiety and Trp286 at the PAS. tci-thaijo.orgkku.ac.th This dual engagement of both CAS and PAS by a single molecule explains the high potency and mixed-type inhibition kinetics observed for many such compounds. researchgate.netresearchgate.net This bifunctional binding is a key strategy in the design of new and highly potent cholinesterase inhibitors. ub.eduacs.org

Characterization of Gorge-Spanning Ligand Behavior

The architecture of acetylcholinesterase (AChE) features a deep and narrow gorge, approximately 20 Å long, which contains the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. mdpi.com Ligands capable of simultaneously interacting with both the CAS and the PAS are termed "gorge-spanning" or dual-binding site inhibitors. sci-hub.senih.gov This mode of interaction is considered advantageous, as the PAS is implicated in the allosteric modulation of catalysis and the aggregation of amyloid-β (Aβ) peptide, a key event in the pathology of Alzheimer's disease. mdpi.com

Enzyme kinetic studies performed on this compound (3f ) revealed a mixed-type inhibition pattern. nih.gov This is characterized by an increase in the Michaelis constant (Kₘ) and a decrease in the maximum velocity (Vₘₐₓ) as the inhibitor concentration increases. nih.gov Such a kinetic profile is indicative of a ligand that does not exclusively compete with the substrate at the catalytic site but also binds to a secondary site on the enzyme, which is characteristic of gorge-spanning ligands. nih.govsci-hub.se The analysis suggested that this compound binds to both the CAS and the PAS of the acetylcholinesterase enzyme. nih.gov

Molecular docking simulations for similar dual-binding inhibitors have visually corroborated this mechanism, showing the ligand oriented in an extended conformation along the active-site gorge, thereby bridging the two key binding domains. nih.govnih.gov For instance, studies on other quinoline-based inhibitors have shown interactions with key residues in both the CAS (e.g., Trp86) and the PAS (e.g., Trp286). mdpi.com

Table 1: Enzyme Inhibition Data for this compound (3f )

Enzyme IC₅₀ (µM) Inhibition Type Kinetic Inhibition Constant (Kᵢ) (µM)
eeAChE 1.3 nih.govnih.gov Mixed nih.gov 1.73 nih.gov
eqBuChE 0.81 nih.govnih.gov Not specified Not specified
hAChE 5.6 nih.gov Reversible nih.gov Not specified

Reversibility and Pseudo-Irreversibility of Cholinesterase Inhibition

The nature of the bond formed between an inhibitor and its target enzyme dictates the duration of inhibition. This can range from rapidly reversible non-covalent interactions to essentially permanent covalent bonds. spandidos-publications.com

Research has explicitly demonstrated that this compound (3f ) is a reversible inhibitor of human acetylcholinesterase (hAChE). nih.gov In dilution experiments, the enzymatic activity of hAChE inhibited by compound 3f was substantially recovered over time. After 120 minutes of dilution to 0.1 times its IC₅₀ concentration, hAChE activity was restored to 94.7%. nih.gov This behavior contrasts with pseudo-irreversible inhibitors like rivastigmine (B141), where recovery is significantly slower, and irreversible inhibitors, where activity is not restored. nih.govheraldopenaccess.us

Investigation of Covalent vs. Non-Covalent Binding Mechanisms

The interaction between an inhibitor and an enzyme can be either covalent, involving the formation of a stable chemical bond, or non-covalent, mediated by weaker forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov Carbamate-based inhibitors can act via different mechanisms. Some, like rivastigmine, are pseudo-irreversible and form a carbamoyl-enzyme complex that hydrolyzes very slowly. spandidos-publications.commdpi.com Others can act as reversible, non-covalent inhibitors. mdpi.com

The demonstrated rapid reversibility of this compound (3f ) strongly indicates a non-covalent binding mechanism . nih.gov The inhibitor binds to and dissociates from the enzyme's active site gorge, establishing a dynamic equilibrium. The mixed-type inhibition kinetics further support this, suggesting that these non-covalent interactions occur at both the catalytic and peripheral sites of the enzyme. nih.gov Molecular docking studies of similar non-covalent, gorge-spanning inhibitors show stabilization within the active site through multiple hydrophobic and hydrogen-bonding interactions rather than the formation of a covalent adduct with the catalytic serine residue. nih.gov

Hydrolytic Stability of Inhibitor-Enzyme Complexes

The stability of a drug molecule under physiological conditions is a critical determinant of its therapeutic potential. For orally administered agents, stability in the gastrointestinal tract is paramount. Studies on this compound (3f ) have shown that the compound possesses good stability in simulated gastric and intestinal fluids. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Eeache/eqbuche in 1 and Analogues

Systematic Exploration of Structural Modifications and Their Influence on Cholinesterase Inhibitory Activity

The potency and selectivity of cholinesterase inhibitors are profoundly affected by subtle changes in their chemical architecture. Researchers systematically modify lead compounds to probe the chemical space and understand how different functional groups, linkers, and stereochemical orientations interact with the enzyme's active site.

The nature and position of substituents on aromatic and heteroaromatic rings are critical determinants of inhibitory activity. Studies on various compound series reveal that both electron-donating and electron-withdrawing groups can modulate potency, often in a position-dependent manner.

For instance, in a series of N-(substituted phenyl)acetamides, the position and nature of substituents on the phenyl ring radically changed the inhibitory potential against AChE. A compound featuring methyl groups at both the ortho and para positions exhibited the highest inhibitory potential in its series, suggesting that minimal steric hindrance and specific electronic properties are favorable. acs.org Conversely, removing substituents from the phenyl ring led to a slight reduction in inhibitory potential, indicating that substituted derivatives generally show greater biological activity than their unsubstituted counterparts. acs.org

In another study involving heteroaromatic resveratrol (B1683913) analogues, it was observed that BuChE was more sensitive to these compounds than AChE. researchgate.net Methylated thiophene derivatives demonstrated better enzyme inhibition than unmethylated ones. researchgate.net Specifically, compounds with certain substitutions achieved the highest BChE inhibition with IC50 values in the micromolar range, highlighting the impact of heteroaromatic systems on selectivity. researchgate.net The presence of substituents that polarize the aromatic system can increase the energy of cation-π interactions, thereby enhancing the binding of the inhibitor to protein residues within the enzyme. mdpi.com

Table 1: Cholinesterase Inhibition by Heteroaromatic Resveratrol Analogues Data extracted from research on heteroaromatic resveratrol analogues.

CompoundeeAChE IC50 (μM)eqBuChE IC50 (μM)
Thiophene analogue 5154.922.9
Thiophene analogue 627.139.7
Thiophene analogue 892.424.8

Bifunctional inhibitors, designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, rely heavily on the linker connecting the two pharmacophores. The length, rigidity, and chemical nature of this linker are crucial for optimal binding and activity.

Studies have consistently shown that linker length has a significant impact; for example, in a series of deoxyvasicinone-donepezil hybrids, increasing the linker length resulted in decreased activity against AChE. nih.gov Similarly, for certain 5-HT6 receptor antagonists, elongation of the alkyl linker drastically reduced affinity for both the primary target and BuChE. nih.gov The optimal linker length often corresponds to a specific number of atoms that perfectly bridge the distance between the two binding sites. For some hybrids, a linker of three or six carbons was found to be optimal for AChE inhibition, while a four-carbon linker showed slightly more activity against BuChE. nih.gov

Linker flexibility is another critical parameter. While flexible linkers can allow the inhibitor to adopt various conformations to fit the binding pocket, excessive flexibility can lead to an entropic penalty upon binding, which reduces affinity. researchgate.net Conversely, rigid linkers can pre-organize the pharmacophores in an optimal binding conformation but may introduce strain if the geometry is not ideal. researchgate.net Systematic exploration of both rigid and flexible linkers has shown that the strain and flexibility of a given linker can have a substantial impact on binding affinity, even when the binding fragments are optimally positioned. researchgate.net In some cases, replacing a flexible linker with a more rigid one can lead to improvements in the molecule's properties. harvard.edu

Certain chemical scaffolds have proven particularly effective in cholinesterase inhibition due to their inherent ability to interact with key residues in the enzyme's active site gorge.

Coumarin: This benzopyrone moiety is a frequent component of potent cholinesterase inhibitors. nih.gov Coumarin-based hybrids have been designed to act as dual-binding site inhibitors. nih.gov Molecular docking studies of a coumarin-piperazine hybrid showed that it interacts with crucial amino acids at the CAS, mid-gorge, and PAS of AChE, leading to potent inhibition. nih.gov The coumarin scaffold itself can be modified with various substituents to fine-tune its inhibitory profile. mdpi.com

Tetrahydroisoquinoline: This structural motif is present in several natural and synthetic cholinesterase inhibitors. Its nitrogen atom can be protonated to interact with the anionic subsite of the enzyme.

Carbazole: The carbazole ring system has been identified as a key moiety in selective BuChE inhibitors. Docking models suggest that the bulky carbazole ring can reside within the acyl pocket, a region that differs significantly between BuChE and AChE, thus contributing to selectivity. monash.edu This moiety can form π-π interactions with aromatic residues like Trp231 and Phe329 in the BuChE active site. monash.edu

Piperidinone and Indolone: Derivatives containing these heterocyclic structures have been synthesized and evaluated as cholinesterase inhibitors. For example, maintaining an indolone (specifically 2-Oxoindoline) moiety while varying other parts of the molecule resulted in compounds with varying activities against AChE and BChE, demonstrating its utility as a core scaffold. researchgate.net

Table 2: Inhibitory Activity of Carbazole-based Compounds against Cholinesterases Data from a study on selective BuChE inhibitors.

CompoundeqBuChE IC50 (μM)EeAChE Inhibition at 10 μM
Compound 79.72No significant inhibition
Compound 160.763No significant inhibition

Chirality plays a paramount role in the interaction between a small molecule inhibitor and its enzyme target. Since enzymes are chiral macromolecules, they often exhibit stereoselectivity, meaning different stereoisomers of a drug can have vastly different biological activities. The three-dimensional arrangement of atoms in an inhibitor determines its fit within the enzyme's active site.

For chiral drugs, one enantiomer may be highly active while the other is less active or even inactive. nih.gov This underscores the importance of synthesizing enantiomerically pure compounds. The stereochemical outcome of the inhibition process itself can depend on the structure of the inhibitor. For example, studies with certain organophosphorus inhibitors showed that the stereochemistry at the phosphorus atom influenced whether the inhibition reaction proceeded with inversion or retention of configuration. nih.gov Therefore, controlling the absolute stereochemistry of chiral centers is a critical aspect of designing potent and selective inhibitors.

Design Principles Derived from SAR Studies for Optimized Cholinesterase Inhibitors

Modern inhibitor design is heavily reliant on a structure-based approach, which utilizes the detailed three-dimensional structure of the target enzyme obtained from techniques like X-ray crystallography. nih.govbenthamdirect.com The active site of AChE is a narrow gorge, approximately 20 Å deep, containing the CAS at the bottom and the PAS near the entrance. researchgate.net

Rational design strategies leverage this structural information to create inhibitors that fit snugly within the gorge and make favorable interactions with key amino acid residues. nih.govbenthamdirect.com Key interactions targeted by designers include:

Cation-π interactions: The positively charged quaternary amine of the natural substrate, acetylcholine (B1216132), binds to the anionic site, which is rich in aromatic residues like Trp84. researchgate.net Many inhibitors are designed with a cationic or basic group to mimic this interaction.

Hydrogen bonds: Interactions with residues like His438 can be crucial for anchoring the inhibitor in the active site. monash.edu

π-π stacking: Aromatic rings on the inhibitor can stack with the aromatic side chains of residues like Trp231, Phe329, and Tyr334, which line the gorge. monash.edu

Hydrophobic interactions: The linker and other parts of the inhibitor can form hydrophobic interactions with nonpolar residues in the gorge. nih.gov

By using molecular modeling and docking studies, chemists can predict how a designed molecule will bind to the enzyme's active site, allowing for the iterative refinement of inhibitor structures to maximize these favorable interactions and achieve higher potency and selectivity. nih.govnih.gov This structure-based design approach has been instrumental in developing dual-binding site inhibitors that are significantly more potent than those targeting only the CAS. nih.gov

Computational and Molecular Modeling Approaches in Eeache/eqbuche in 1 Research

Molecular Docking Simulations for Prediction of Ligand-Enzyme Binding Interactions

Molecular docking is a computational method widely used in structure-based drug discovery to predict the preferred orientation of a ligand when bound to a receptor. e-nps.or.kr For EeAChE/EqBuChE-IN-1, docking simulations are crucial for elucidating its binding mechanism at an atomic level within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These simulations help in understanding the intricate interactions between the inhibitor and the enzyme, which is fundamental for its inhibitory activity. e-nps.or.krplos.org

The active site of cholinesterases is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. nih.govebi.ac.ukresearchgate.net This gorge contains two main binding sites: the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at the entrance. nih.govebi.ac.ukresearchgate.netnih.gov Molecular docking studies predict how this compound positions itself within this gorge.

Simulations often reveal that inhibitors can interact with either the CAS, the PAS, or span both sites simultaneously. nih.govresearchgate.net The predicted binding poses for this compound would likely show its orientation relative to the key features of these sites. The volume of the BuChE active-site gorge is known to be larger than that of the AChE gorge, which can lead to different binding orientations for the same inhibitor and influence its selectivity. nih.gov Docking results for this compound can therefore explain its potential selectivity for one enzyme over the other by highlighting differences in its conformation within the respective active sites. nih.gov

Docking simulations are instrumental in identifying the specific amino acid residues that form crucial contacts with the inhibitor. The active site gorge is lined with numerous aromatic residues that play a significant role in ligand binding. nih.govebi.ac.uk

For AChE, key residues include those in the catalytic triad (B1167595) (Ser203, Glu334, His447) and the PAS (e.g., Tyr72, Tyr124, Trp286, Tyr341). researchgate.netembopress.org Similarly, the BuChE active site contains a catalytic triad (Ser198, Glu325, His438) and analogous residues that contribute to inhibitor binding. researchgate.netresearchgate.netnih.gov Docking studies of this compound would pinpoint which of these residues it directly interacts with. For instance, interactions with Trp231 (corresponding to Trp286 in some species) in the PAS and Phe329 near the CAS are often critical for stabilizing inhibitors. researchgate.net The serine residue of the catalytic triad is the primary target for covalent inhibitors, while non-covalent inhibitors form various interactions with surrounding residues. ebi.ac.ukresearchgate.net

Table 1: Key Amino Acid Residues in Cholinesterase Active Sites Interacting with Inhibitors
Enzyme SiteKey Residues (Typical)Role in Binding
Catalytic Active Site (CAS)Ser198/203, His438/447, Glu325/334Forms the catalytic triad; serine is the site of covalent modification. ebi.ac.ukresearchgate.net
Anionic Subsite (within CAS)Trp82/86Binds the quaternary ammonium (B1175870) group of substrates via cation-π interactions. researchgate.netnih.gov
Acyl PocketPhe288, Phe290Determines substrate specificity and size constraints of the active site. researchgate.net
Peripheral Anionic Site (PAS)Tyr72, Tyr124, Trp286, Tyr341Located at the gorge entrance; involved in allosteric modulation and binding of larger inhibitors. researchgate.netresearchgate.netembopress.org

The stability of the enzyme-inhibitor complex is determined by a network of non-covalent interactions. Molecular docking analyses provide detailed characterization of these forces. rsc.orgnih.gov

Hydrogen Bonding: These interactions occur between hydrogen bond donors and acceptors on both the ligand and the enzyme. rsc.org For example, this compound might form hydrogen bonds with the side chains of residues like Tyr124 or the backbone amides within the oxyanion hole (Gly116, Gly117). e-nps.or.krebi.ac.uk

π-π Stacking: The abundance of aromatic residues in the cholinesterase gorge makes π-π stacking a dominant interaction. rsc.orgnih.gov The aromatic rings of this compound can stack with the indole (B1671886) ring of tryptophan residues (e.g., Trp82 or Trp286) or the phenyl rings of tyrosine and phenylalanine residues. nih.govnih.gov This type of interaction is crucial for the proper positioning of the inhibitor within the active site. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Enzyme Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex in a simulated physiological environment. nih.govnih.govdntb.gov.ua MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the enzyme over time. nih.govmmsl.cz

To evaluate the stability of the this compound-cholinesterase complex, MD simulations are run for extended periods (nanoseconds). nih.govmmsl.cz The trajectory of the simulation is then analyzed to monitor key parameters like the root-mean-square deviation (RMSD). A stable RMSD value for the protein and the ligand over the course of the simulation indicates that the complex is stable and the initial docking pose is reliable. nih.gov These simulations can confirm that the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. nih.govnih.gov

Table 2: Summary of Computational Modeling Findings for Cholinesterase Inhibitors
Computational MethodKey Findings and Insights
Molecular DockingPredicts binding affinity and orientation within the active site gorge. Identifies key interacting amino acid residues. e-nps.or.krnih.govnih.gov
Molecular Dynamics (MD)Assesses the stability of the ligand-enzyme complex over time. Reveals conformational changes and flexibility of the active site. nih.govnih.govdntb.gov.ua
Virtual ScreeningRapidly screens large chemical libraries to identify potential new inhibitor scaffolds. d-nb.infonih.gov
Pharmacophore ModelingGenerates a 3D model of essential structural features required for inhibitory activity, used for screening and design. nih.govresearchgate.netresearchgate.net

Virtual Screening and Pharmacophore Modeling in Cholinesterase Inhibitor Discovery

Virtual screening and pharmacophore modeling are powerful computational strategies for discovering novel cholinesterase inhibitors. d-nb.infonih.govresearchgate.net A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to the target enzyme. d-nb.infonih.gov

These models are typically generated based on the structures of known potent inhibitors of EeAChE and EqBuChE. nih.govresearchgate.net Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds. d-nb.infonih.gov Hits from the virtual screen, which match the pharmacophore model, are then subjected to further analysis, such as molecular docking and eventually experimental testing, to identify new and potentially more effective inhibitors. d-nb.infonih.gov This approach accelerates the drug discovery process by prioritizing compounds that are most likely to be active, saving significant time and resources. researchgate.net

High-Throughput Virtual Screening Workflows for Novel Inhibitor Identification

High-throughput virtual screening (HTVS) is a cornerstone of modern drug discovery, enabling the rapid assessment of millions of compounds to identify promising candidates. mdpi.commdpi.com The workflow for identifying novel EeAChE and EqBuChE inhibitors typically involves a multi-layered filtering approach to narrow down a large chemical database to a manageable number of high-potential hits for experimental validation. researchgate.net

A common strategy begins with screening a massive compound database, which can contain hundreds of thousands to millions of molecules. nih.gov For instance, in one study, a virtual screening of approximately 160,000 commercially available compounds was performed against the X-ray crystal structure of AChE. This effort led to the identification of 35 molecules with inhibitory activities (IC50 values < 100 µM), including 13 compounds with IC50 values between 0.5 and 10 µM, showcasing entirely new core structures compared to known inhibitors. nih.gov

The process often employs a hierarchical method:

3D Shape-Based Similarity Screening: This initial step uses a known potent inhibitor, such as donepezil (B133215), as a template. The database is screened for molecules that have a similar three-dimensional shape, quickly filtering out structurally dissimilar compounds.

Pharmacophore-Based Filtering: The remaining candidates are then filtered through a pharmacophore model, which defines the essential spatial arrangement of chemical features required for binding to the enzyme's active site.

Molecular Docking: The final step involves docking the filtered compounds into the 3D structure of the target enzyme (EeAChE or EqBuChE). This simulation predicts the binding pose and affinity of each compound, which are then scored. Compounds with the highest scores are selected for synthesis and biological testing. researchgate.net

Through such a hierarchical workflow, researchers successfully identified five new cholinesterase inhibitors from an initial pool of 24 potential hits. nih.gov The inhibitory activities of these hits against EeAChE and eqBuChE were experimentally confirmed, validating the efficacy of the virtual screening process.

Table 1: Inhibitory Activity of Hits Identified Through a Hierarchical Virtual Screening Workflow
Compound IDEeAChE IC50 (µM)eqBuChE IC50 (µM)
C629-01961.28> 10
G070-1566> 101.02
G115-0283> 103.25
G801-02742.050.031
F048-0694> 100.55

Generation and Validation of Pharmacophore Hypotheses for Cholinesterase Inhibition

A pharmacophore model represents the key molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—that are essential for a molecule to bind to a specific biological target. pharmacophorejournal.com The generation and validation of a robust pharmacophore hypothesis are critical steps in understanding ligand-receptor interactions and in guiding the search for new inhibitors. nih.gov

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: This method utilizes a set of known active molecules to identify common chemical features that are crucial for their biological activity.

Structure-Based: This approach uses the 3D structure of the target enzyme's active site to define the key interaction points for a potential inhibitor.

Once a hypothesis is generated, it must be rigorously validated to ensure it can accurately distinguish between active and inactive compounds. nih.gov Validation is typically a multi-step process:

Fischer's Randomization Test: This statistical method verifies that the correlation between the pharmacophore model and the biological activity of the training set compounds is not due to chance. nih.gov

Test Set Validation: The model is used to predict the activity of a set of known active compounds (the test set) that were not used in its creation. A high correlation between predicted and experimental activities indicates a robust model. pharmacophorejournal.com

Decoy Set Screening: The pharmacophore model is challenged to identify a small number of known active compounds embedded within a large database of inactive or random molecules (a decoy set). The model's performance is evaluated using metrics like the Enrichment Factor (E) and the Güner-Henry (GH) score. A GH score close to 1 signifies an ideal model capable of effective hit identification. nih.gov

A well-validated pharmacophore model serves as a powerful 3D query for virtual screening, significantly increasing the probability of discovering novel and potent EeAChE/EqBuChE inhibitors. nih.gov

Table 2: Key Pharmacophore Validation Metrics
Validation MethodPurposeKey Metrics
Fischer's RandomizationAssess statistical significance of the model.Confidence Level (e.g., 95%)
Test Set PredictionEvaluate the predictive power on external data.Correlation Coefficient (R²)
Decoy Set ScreeningMeasure the ability to distinguish actives from inactives.Enrichment Factor (E), Güner-Henry (GH) Score

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For EeAChE/EqBuChE inhibitors, QSAR models are developed to predict the inhibitory potency of new molecules before they are synthesized, thereby saving significant time and resources. nih.gov

Development of Statistical Models Correlating Chemical Structure with Inhibitory Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against EeAChE or EqBuChE is collected. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topological, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area).

Next, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov The resulting equation is the QSAR model.

The reliability and predictive power of the model are assessed through rigorous validation. mdpi.com Key statistical parameters used for validation include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1.0 suggests a better fit.

Q² (Cross-Validated R²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

R²_pred (External Validation R²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model development. This is the most stringent test of a model's predictive power. nih.gov

Successful QSAR models for cholinesterase inhibitors have been developed, achieving high statistical significance and predictive accuracy. nih.govnih.gov These models provide valuable insights into the structural features that enhance or diminish inhibitory activity, guiding the rational design of new, more potent inhibitors. nih.gov

Table 3: Statistical Validation of a 3D-QSAR Model for AChE Inhibitors
Statistical ParameterValueIndication
Cross-Validated R² (q² or R²cv)0.629Good internal predictive ability
Non-Cross-Validated R² (r²)0.972Excellent fit to the training data
Standard Error of Estimate (SE)0.331Low error in the model's predictions
F-value72.41High statistical significance of the model

Data adapted from a Comparative Molecular Field Analysis (CoMFA) study. nih.gov

Advanced Research Techniques and Ancillary Biological Target Interactions

Spectroscopic Techniques for Ligand-Enzyme Binding Characterization

Spectroscopic methods are indispensable for elucidating the intricate details of how a ligand like eeAChE/eqBuChE-IN-1 interacts with its enzyme targets. wustl.edu These techniques provide insights into binding sites, affinity, and the conformational changes that occur upon complex formation. redshiftbio.comnih.gov

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful ligand-observed NMR technique used to identify the specific parts of a small molecule ligand that are in direct contact with a large protein receptor, such as an enzyme. nih.govnih.gov The method works by selectively irradiating the protein; this saturation is then transferred via the nuclear Overhauser effect (NOE) to any bound ligands. When the ligand dissociates, it retains a "memory" of this saturation. nih.gov By comparing this to an off-resonance spectrum where the protein is not irradiated, a difference spectrum is generated which exclusively shows signals from the ligand protons that were in close proximity to the protein. glycopedia.eu

This allows for the creation of a "binding epitope map," which highlights the functional groups of the ligand most crucial for the interaction. glycopedia.eubiorxiv.org The intensity of each signal in the STD spectrum is related to the proximity of that specific ligand proton to the protein surface. biorxiv.org For cholinesterase inhibitors, STD-NMR can validate molecular docking studies and provide empirical evidence for the binding mode. For instance, studies on N-1,2,3-triazole-isatin derivatives, which are potent butyrylcholinesterase inhibitors, have utilized STD-NMR to confirm their interaction within the enzyme's active site. uevora.pt

Fluorescence quenching titration is a widely used method to study the binding between a ligand and a protein. uzh.chresearchgate.net Cholinesterase enzymes contain tryptophan (Trp) residues that are intrinsically fluorescent. When a ligand binds to the enzyme, it can cause a change in the fluorescence of these Trp residues, typically a decrease or "quenching." nih.gov

By systematically adding increasing concentrations of an inhibitor to a solution of the enzyme and measuring the corresponding decrease in fluorescence intensity, a binding constant can be determined. researchgate.net The mechanism of quenching (static or dynamic) can be elucidated using the Stern-Volmer equation. mdpi.com

Static Quenching: Occurs when the ligand forms a non-fluorescent complex with the protein.

Dynamic Quenching: Results from collisional encounters between the ligand and the excited-state fluorophore.

This technique can reveal the number of binding sites on the enzyme and the binding affinity. nih.gov Furthermore, shifts in the wavelength of maximum fluorescence emission can indicate conformational changes in the enzyme upon ligand binding. For example, fluorescence-quenching studies on certain N-aryl-tetrahydroisoquinoline (THIQ) compounds demonstrated a non-competitive mode of inhibition for AChE, indicating the compounds bound to an allosteric site rather than the active site. nih.gov For one compound, the study also pointed to conformational changes in the enzyme that resulted in the Trp residues being in a more hydrophobic environment. nih.gov

Investigation of Cholinesterase Inhibitor Interactions with Ancillary Biological Targets

The development of MTDLs is a key strategy in modern drug discovery, particularly for multifactorial diseases. researchgate.nettandfonline.com This approach involves designing a single chemical entity that can modulate multiple biological targets simultaneously. Cholinesterase inhibitors are often evaluated for their activity against other targets implicated in neurodegeneration. nih.gov

Compounds that inhibit both eeAChE and eqBuChE are frequently screened for a range of other activities to assess their potential as MTDLs. These ancillary targets often include:

Histamine H3 Receptor (H3R) Affinity: H3R antagonists/inverse agonists can modulate the release of several neurotransmitters, including acetylcholine (B1216132), making them attractive targets. nih.govmdpi.com Several dual-acting AChE inhibitors and H3R antagonists have been developed. nih.govnih.gov For example, the compound E100 shows balanced inhibition of EeAChE and EqBuChE alongside antagonist affinity for the human H3 receptor (hH3R). nih.gov

BACE1 Inhibition: The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for reducing the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov The simultaneous inhibition of AChE and BACE1 by a single molecule is a recognized therapeutic strategy. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine. Its levels are elevated in the brains of Alzheimer's patients, and its inhibition can be neuroprotective. ppm.edu.pl Numerous compounds have been identified that dually inhibit cholinesterases and MAO-B. medchemexpress.combiorbyt.comnih.govnih.gov

Ca2+ Channel Modulation: Disrupted calcium homeostasis is a feature of neuronal aging and neurodegenerative disease. mdpi.com Therefore, compounds that can modulate calcium channels may offer neuroprotective benefits. nih.govscbt.com The dihydropyridine (B1217469) compound 3h has been identified as an inhibitor of both AChE and BuChE, as well as a calcium channel antagonist. mdpi.com

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. mdpi.comscielo.org.co Incorporating antioxidant capabilities into a cholinesterase inhibitor can provide an additional layer of neuroprotection. mdpi.comnih.gov The antioxidant capacity is often measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, with results expressed in Trolox Equivalents (TE). mdpi.comresearchgate.net

The table below summarizes the multi-target profiles of several example compounds that exhibit dual inhibition of eeAChE and eqBuChE.

Compound NameeeAChE IC50 (µM)eqBuChE IC50 (µM)Ancillary TargetActivity
AChE/BuChE/MAO-B-IN-1 (Cpd 19)4.8a13.7ahMAO-BIC50 = 1.11 µM medchemexpress.com
E10022hH3RKi = 203 nM nih.gov
Compound 52.631.30hH3RKi = 9.2 nM researcher.life
Compound 52.631.30hMAO-BIC50 = 0.60 µM researcher.life
DPH140.00110.600hMAO-BIC50 = 3.95 µM nih.gov
Compound 163.600.55hH3RKi = 30 nM nih.gov
Compound 3h1.82.0Ca2+ Channel47.72% blockade @ 10 µM mdpi.com
Compound 3h1.82.0Antioxidant (ORAC)2.54 TE mdpi.com

aActivity against human cholinesterases (hAChE/hBuChE) reported in source. medchemexpress.com

Q & A

Basic Research Questions

Q. How should a research question on eeAChE/eqBuChE-IN-1 be formulated to align with academic rigor?

  • Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:

  • Population: Specific enzyme isoforms (e.g., eeAChE vs. eqBuChE).
  • Intervention: Inhibitory effects of this compound.
  • Comparison: Baseline activity or other inhibitors.
  • Outcome: Metrics like IC50, binding affinity, or selectivity ratios.
  • Time: Duration of enzyme-inhibitor interaction.
    This framework ensures specificity and testability .

Q. What experimental design principles are critical for initial inhibitory activity assays?

  • Methodological Answer :

Variable Control : Isolate variables (e.g., pH, temperature, substrate concentration) to minimize confounding effects .

Replication : Perform triplicate measurements to assess reproducibility.

Blinding : Use blinded analysis for objective data interpretation.

Statistical Power : Calculate sample size using tools like G*Power to ensure adequate sensitivity .
Reference enzyme kinetics protocols from authoritative sources (e.g., Journal of Biological Chemistry) for standardized methods .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/MS : Confirm molecular weight and purity (>95%).
  • NMR Spectroscopy : Assign peaks to verify structural integrity.
  • Elemental Analysis : Validate empirical formula.
  • Reference Standards : Compare with published spectral data or commercially available standards (if applicable). Document all procedures in the "Experimental" section for reproducibility .

Advanced Research Questions

Q. How to resolve discrepancies in inhibitory activity data between eeAChE and eqBuChE isoforms?

  • Methodological Answer :

Reanalyze Raw Data : Check for outliers using Grubbs’ test or robust statistical methods.

Cross-Validate Assays : Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) to confirm binding kinetics .

Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify isoform-specific binding interactions. Compare with crystallographic data from the PDB .

Contextualize Findings : Contrast results with prior studies (e.g., selectivity trends in cholinesterase inhibitors) to identify methodological or biological variations .

Q. What strategies optimize the selectivity ratio (eeAChE vs. eqBuChE) in inhibitor design?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents and measure ΔIC50 values. Use QSAR models to predict selectivity .

Dynamic Simulations : Run MD simulations to assess binding pocket flexibility and residence time differences.

Enzyme Source Considerations : Account for species-specific variations (e.g., human vs. equine isoforms) by sourcing enzymes from validated suppliers .

Q. How to address contradictions between in vitro and in silico inhibitory predictions?

  • Methodological Answer :

Re-evaluate Computational Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better reflect experimental conditions.

Experimental Replication : Confirm in vitro results using alternative assay formats (e.g., radiometric vs. Ellman’s method).

Meta-Analysis : Aggregate data from multiple studies to identify trends or methodological biases .

Data Presentation and Reproducibility

Q. What are the minimum data requirements for publishing this compound findings?

  • Methodological Answer :

  • Primary Data : Full dose-response curves, IC50 values with confidence intervals, and statistical tests (e.g., ANOVA).
  • Supplementary Materials : Raw datasets, synthetic protocols, and spectral validation files (HPLC, NMR).
  • Ethical Reporting : Disclose any conflicts of interest or funding sources. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency .

Q. How to ensure reproducibility in enzyme inhibition studies?

  • Methodological Answer :

Detailed Protocols : Document buffer compositions, enzyme sources (e.g., Catalog numbers), and equipment calibration steps.

Open Data : Deposit datasets in repositories like Zenodo or Figshare.

Independent Validation : Collaborate with third-party labs for interlaboratory validation .

Theoretical and Contextual Integration

Q. How to situate this compound research within broader neurodegenerative disease frameworks?

  • Methodological Answer :

Literature Synthesis : Map inhibitory mechanisms to pathways like amyloid-beta aggregation or tau phosphorylation.

Comparative Analysis : Benchmark against clinical candidates (e.g., donepezil, rivastigmine) to highlight novelty.

Hypothesis Generation : Propose in vivo studies based on in vitro selectivity (e.g., rodent models for Alzheimer’s vs. veterinary applications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.